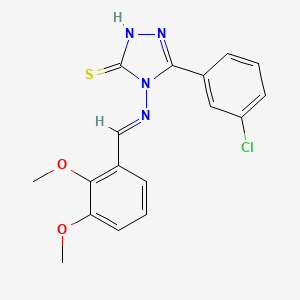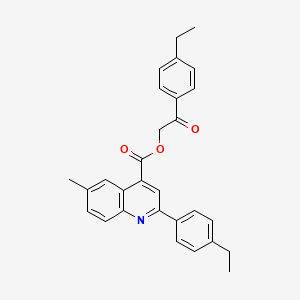![molecular formula C22H30N2O6 B12035724 (2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)
(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL is a complex organic compound that features multiple functional groups, including morpholine rings, chromane, and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL likely involves multiple steps, including the formation of the chromane core, introduction of the morpholine rings, and the addition of the propenyl group. Typical reaction conditions may include:
Formation of the chromane core: This could involve cyclization reactions using appropriate precursors.
Introduction of morpholine rings: This step might involve nucleophilic substitution reactions.
Addition of the propenyl group: This could be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions could modify the propenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other chromane derivatives, morpholine-containing molecules, and compounds with propenyl groups. Examples could be:
Chromane derivatives: Compounds with similar chromane cores but different substituents.
Morpholine-containing molecules: Other compounds featuring morpholine rings.
Propenyl group-containing compounds: Molecules with similar propenyl functional groups.
Uniqueness
The uniqueness of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-3-(3,5-dihydroxy-2,2-dimethyl-4-morpholin-4-yl-3,4-dihydrochromen-6-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H30N2O6/c1-22(2)21(27)19(24-9-13-29-14-10-24)18-16(30-22)5-3-15(20(18)26)4-6-17(25)23-7-11-28-12-8-23/h3-6,19,21,26-27H,7-14H2,1-2H3/b6-4+ |
InChI Key |
AMAWPOMGKCECTH-GQCTYLIASA-N |
Isomeric SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2O)/C=C/C(=O)N3CCOCC3)N4CCOCC4)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2O)C=CC(=O)N3CCOCC3)N4CCOCC4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B12035650.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035652.png)

![Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12035662.png)
![4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12035670.png)
![N-(2-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12035677.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035685.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035695.png)
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12035697.png)
![2,2-Dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B12035704.png)
![N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B12035709.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035716.png)
![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12035732.png)
